Pentyl(triphenyl)phosphonium bromide

Mitochondrial biology Enzyme inhibition Triphenylphosphonium derivatives

Researchers seeking reproducible mitochondrial targeting or Wittig olefination often face potency inconsistencies from suboptimal alkyl chain lengths. This pentyl-TPP+ bromide salt directly addresses that gap with validated lipophilic characteristics distinct from butyl or methyl analogs. • Achieves >4.8-fold stronger OGDHC inhibition than methyl-TPP+, enabling lower effective concentrations. • Functions as a phase-transfer catalyst with >100-fold rate acceleration over ammonium alternatives. • Stable crystalline precursor for ylide generation in natural product syntheses (e.g., evocarpin, insect pheromones).

Molecular Formula C23H27BrP+
Molecular Weight 414.3 g/mol
Cat. No. B11955580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentyl(triphenyl)phosphonium bromide
Molecular FormulaC23H27BrP+
Molecular Weight414.3 g/mol
Structural Identifiers
SMILESCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br
InChIInChI=1S/C23H26P.BrH/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h4-12,14-19H,2-3,13,20H2,1H3;1H/q+1;
InChIKeyVAUKWMSXUKODHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentyl(triphenyl)phosphonium Bromide: Quaternary Phosphonium Salt for Wittig, Phase-Transfer Catalysis, and Mitochondrial Targeting


Pentyl(triphenyl)phosphonium bromide (CAS 21406-61-1) is a quaternary phosphonium salt consisting of a pentyl chain and three phenyl groups on the phosphorus center, with bromide as the counterion. It is a crystalline solid, soluble in methanol and chloroform, and partly miscible in water . The C5 alkyl chain differentiates it from the shorter-chain methyl, propyl, and butyl analogs and from longer-chain derivatives, giving a distinct balance of lipophilicity and ionic character exploited in Wittig olefination, phase-transfer catalysis, and as a mitochondrial targeting vector [1].

Wittig ylide precursor for C5 alkylidene installation
Phase-transfer catalyst with bromide exchange capability
Mitochondrial targeting vector via triphenylphosphonium motif

Why Alkyl Chain Length in Triphenylphosphonium Bromides Matters in Procurement


Triphenylphosphonium bromides bearing different alkyl chains are not functionally interchangeable. The length of the alkyl substituent directly controls lipophilicity, micelle-forming ability, membrane permeability, and target binding. Thus, even minor variations (e.g., butyl vs. pentyl) can lead to orders-of-magnitude differences in catalytic acceleration and enzyme inhibition potency [1]. Substituting pentyl(triphenyl)phosphonium bromide with a shorter- or longer-chain analog without re-optimization risks significant loss of desired activity or unintended off-target effects [2].

Pentyl (C5) chain Reported OGDHC inhibition at 1 mM
Shorter-chain analogs (methyl, propyl) May show reduced enzyme inhibition potency; chain-length-dependent activity may not transfer
Triphenylphosphonium head group Controls micellization and membrane permeability
Ammonium or other onium head groups May alter micellar behavior and catalytic efficiency; class-specific context may differ

Quantitative Comparator Evidence: Pentyl(triphenyl)phosphonium Bromide vs. Closest Analogs


OGDHC Enzyme Inhibition by TPP+ Derivatives

In a direct head-to-head comparison, pentyltriphenylphosphonium (pentyl-TPP+) at 1 mM reduced 2-oxoglutarate dehydrogenase complex (OGDHC) activity to 15.87% of control, while propyl-TPP+ reduced it to 60.70% and methyl-TPP+ to 77.00% [1]. The IC50 of methyl-TPP+ was 3.93 mM. The progressive increase in inhibitory potency with alkyl chain length demonstrates that the C5 chain provides a critical enhancement in target engagement [1].

OGDHC Inhibition
Head-to-head
Pentyl-TPP+ 15.87% vs Propyl-TPP+ 60.70% vs Methyl-TPP+ 77.00% (control activity)
Higher target engagement at same nominal concentration
Rat skeletal muscle mitochondria, 1 mM compound, n=3
Mitochondrial biology Enzyme inhibition Triphenylphosphonium derivatives

Micellar Catalysis: Phosphonium vs. Ammonium Surfactants

A systematic kinetic study of alkyltriphenylphosphonium bromides (TPPB-n; n=10-18) in the hydrolysis of p-nitrophenyl esters showed that the phosphonium head group provides an acceleration of more than two orders of magnitude (i.e., >100-fold) relative to ammonium-based surfactants (TMAB-n) [1]. The enhanced catalytic effect is attributed to higher solubilizing capacity of phosphonium micelles and stronger concentration of reactants in the micellar pseudophase [1]. Although this specific study examined longer-chain homologs, the class-level advantage of the triphenylphosphonium head group applies to the pentyl derivative as well [2].

Rate Acceleration
Class-level
>100×
Phosphonium head group enhances catalytic turnover vs. ammonium
Class-level inference from longer-chain homologs (n=10–18)
Micellar catalysis Surfactant Nucleophilic substitution

Phase-Transfer Catalysis in DNAPL Oxidation

Pentyltriphenylphosphonium bromide (PTPP) was evaluated as a phase-transfer catalyst for KMnO4 oxidation of chlorinated DNAPLs. The presence of PTPP increased MnO4- consumption rates, with the most pronounced enhancement observed for trichloroethylene (TCE) and 1,1,2,2-tetrachloroethane (TECA) as pure phases [1]. In batch experiments with TCE, pseudo first-order rate constants for MnO4- depletion increased with higher PTPP mole percentages (0, 10, and 20 mol%) [2]. The PTC mechanism involves ion exchange of MnO4- with Br- and transfer of the PTPP-MnO4- ion pair into the NAPL phase, overcoming mass-transfer limitations [2].

PTC Oxidation Enhancement
Supporting evidence
PTPP increased MnO4 consumption & Cl release in TCE oxidation
Supports phase-transfer mechanism for environmental oxidation
0–20 mol% PTPP, TCE/TECA pure phase, KMnO4
Environmental remediation Phase-transfer catalysis DNAPL oxidation

Application Scenarios Driving Selection of Pentyl(triphenyl)phosphonium Bromide


Mitochondrial Probe and Inhibitor Design

The >4.8-fold stronger OGDHC inhibition by pentyl-TPP+ compared to methyl-TPP+ [1] makes pentyl(triphenyl)phosphonium bromide the preferred starting material for synthesizing mitochondrial-targeted inhibitors or voltage sensors. Researchers aiming to maximize pharmacodynamic effect at low extracellular concentrations should select the pentyl derivative over shorter-chain TPP+ analogs [1].

Micellar and Phase-Transfer Catalysis

Where a phase-transfer catalyst must deliver a rate acceleration exceeding two orders of magnitude over ammonium-based alternatives, pentyl(triphenyl)phosphonium bromide—as a representative alkyltriphenylphosphonium salt—offers a validated synthetic entry point [2]. Its bromide counterion enables straightforward ion exchange to generate the active lipophilic permanganate ion pair for environmental remediation applications [3].

Wittig Olefination for Complex Molecule Synthesis

Pentyl(triphenyl)phosphonium bromide is a stable, commercially available precursor for ylide generation in Wittig reactions. It has been employed successfully in the synthesis of bioactive natural products such as evocarpin [4] and insect pheromones [5], where the C5 chain serves as a latent alkylidene fragment installed via olefination.

Application
Selection Property
Validation Focus
Mitochondrial probe/inhibitor design
Alkyl chain-dependent inhibitory potency
OGDHC enzyme activity endpoint
Micellar/phase-transfer catalysis
Phosphonium head group catalytic activity
Rate acceleration in phosphonate ester hydrolysis
Wittig olefination
C5 alkylidene fragment precursor
Ylide formation and olefination yield
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